molecular formula C11H16FNO B2715756 N-[[2-(2-Fluoroethoxy)phenyl]methyl]ethanamine CAS No. 1509744-24-4

N-[[2-(2-Fluoroethoxy)phenyl]methyl]ethanamine

Cat. No.: B2715756
CAS No.: 1509744-24-4
M. Wt: 197.253
InChI Key: JAJHRONVLQMIQJ-UHFFFAOYSA-N
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Description

“N-[[2-(2-Fluoroethoxy)phenyl]methyl]ethanamine” is an organic compound that contains nitrogen . It structurally resembles ammonia, where the nitrogen can bond up to three hydrogens, but it also has additional properties based on its carbon connectivity . In this compound, one or more of the hydrogen atoms from ammonia are replaced by organic substituents like alkyl (alkane chain) and aryl (aromatic ring) groups .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of an ethanamine with aromatic isocyanates and isothiocyanates . The displacement of the ethylene bridge from position 1 to position 2 of the adamantane fragment has been found to exert no significant effect on the log P values and melting points of the corresponding ureas .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.2±0.1 g/cm3, boiling point of 444.2±45.0 °C at 760 mmHg, and a flash point of 222.4±28.7 °C . It has 3 H bond acceptors, 1 H bond donor, and 9 freely rotating bonds . Its ACD/LogP is 4.05 .

Properties

IUPAC Name

N-[[2-(2-fluoroethoxy)phenyl]methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FNO/c1-2-13-9-10-5-3-4-6-11(10)14-8-7-12/h3-6,13H,2,7-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAJHRONVLQMIQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC=CC=C1OCCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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